molecular formula C18H29BN2O4 B6335032 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester CAS No. 1032758-86-3

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester

Cat. No. B6335032
M. Wt: 348.2 g/mol
InChI Key: RDTPKDBWIRXHRH-UHFFFAOYSA-N
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Description

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is an organic compound used in the synthesis of other organic compounds . It belongs to the class of organoheterocyclic compounds known as dioxaborolanes .


Synthesis Analysis

This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of this compound is C17H27BN2O4 . The IUPAC name is tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate .


Chemical Reactions Analysis

The compound is used in the synthesis of other organic compounds . In the context of Suzuki–Miyaura coupling, it participates in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound is a white to pale cream powder . Its molecular weight is 334.22 g/mol .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Boronic acid esters, such as 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester, are pivotal in Suzuki cross-coupling reactions. These reactions are essential for creating complex organic molecules by forming carbon-carbon bonds between different aryl or vinyl boronates and aryl or vinyl halides or triflates. For example, iridium-catalyzed aromatic borylation allows for the quick access to various boronic esters, which can undergo Suzuki couplings with (hetero)aryl bromides to yield coupled products with high efficiency (Batool et al., 2016). This process demonstrates the utility of boronic esters in installing electron-withdrawing groups into organic compounds, hinting at similar applications for the compound .

Sensing Technologies

Boronic acid esters also find applications in sensing technologies, especially for carbohydrate detection. Luminescent iridium(III)-boronic acid complexes, for example, have been synthesized as potential sensors for carbohydrates. These complexes demonstrate the ability to form cyclic esters with simple sugars, such as glucose and fructose, indicating the role of boronic acid esters in developing sensitive and selective sensing platforms for biologically relevant molecules (Hashemzadeh et al., 2020).

Polymer Science and Material Chemistry

In material science and polymer chemistry, boronic acid esters are employed in the synthesis of polymers with specific end-functionalizations. The ability to manipulate the terminal groups of polymers through reactions involving boronic esters allows for the creation of materials with tailored properties. For instance, boronic acid end-functionalized polycaprolactone polymers synthesized through ring-opening polymerization using boronate ester-containing initiators can lead to diverse structural modifications at the polymer termini. Such advancements underscore the potential for using 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in developing novel polymeric materials with specific functionalities (Korich et al., 2010).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

Future Directions

The compound is a valuable building block in organic synthesis . Future directions could involve the development of more protocols for the functionalizing deboronation of alkyl boronic esters . The compound could also be used in the development of novel glutamate transporter EAAT2 activators .

properties

IUPAC Name

tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTPKDBWIRXHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester

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